3-(Azepan-4-ylmethyl)quinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-4-ylmethyl)quinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core structure with an azepane (hexahydroazepine) moiety attached via a methylene bridge, and it is commonly used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-4-ylmethyl)quinoline dihydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Attachment of the Azepane Moiety: The azepane moiety can be introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-4-ylmethyl)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Azepan-4-ylmethyl)quinoline dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Azepan-4-ylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinine: An alkaloid used to treat malaria.
Amodiaquine: An antimalarial drug similar to chloroquine.
Ciprofloxacin: An antibiotic with a quinoline core structure.
Uniqueness
Its azepane moiety, in particular, differentiates it from other quinoline derivatives and contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C16H22Cl2N2 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(azepan-4-ylmethyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-2-6-16-15(5-1)11-14(12-18-16)10-13-4-3-8-17-9-7-13;;/h1-2,5-6,11-13,17H,3-4,7-10H2;2*1H |
InChI Key |
LHZNAJOSCZWKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CC2=CC3=CC=CC=C3N=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.